molecular formula C9H10O2 B1617384 chroman-3-ol CAS No. 21834-60-6

chroman-3-ol

Cat. No.: B1617384
CAS No.: 21834-60-6
M. Wt: 150.17 g/mol
InChI Key: HBLDKCGIBIGVPC-UHFFFAOYSA-N
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Description

chroman-3-ol is an organic compound belonging to the class of benzopyrans. It is characterized by a chromanol core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. This compound is of significant interest due to its presence in various natural products and its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .

Mechanism of Action

Target of Action

Chroman-3-ol, also known as 3-Chromanol, is a major metabolite of the soy isoflavone daidzein . It has been found to bind more tightly to estrogen receptor β (ERβ) than to estrogen receptor α (ERα) . This suggests that ERβ could be the primary target of this compound .

Mode of Action

This compound exhibits estrogenic activity, which means it can mimic the effects of the hormone estrogen in the body . It achieves this by binding to estrogen receptors, particularly ERβ . This binding can trigger a series of cellular responses, leading to changes in gene expression and cellular function .

Biochemical Pathways

These include pathways involved in cell growth, differentiation, and metabolism

Pharmacokinetics

It is known that this compound is a metabolite of daidzein, which is produced by intestinal bacteria in response to soy isoflavone intake . This suggests that the bioavailability of this compound may depend on factors such as diet and gut microbiota composition.

Result of Action

This compound’s binding to estrogen receptors can lead to a variety of molecular and cellular effects. For example, it has been found to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration in astrocytes . These effects suggest that this compound may have potential benefits for brain health and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria is necessary for the production of this compound from daidzein Therefore, factors that affect the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of this compound

Biochemical Analysis

Biochemical Properties

Chroman-3-ol interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is involved in the stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-chromanol involves the oxidative cyclization of allyl aryl ethers. This reaction typically uses thallium(III) sulfate in sulfuric acid as the oxidizing agent . Another method involves the gold(III)-catalyzed cyclialkylation of electron-rich arenes with epoxides. This reaction is conducted in dichloroethane with gold(III) chloride and silver triflate as catalysts .

Industrial Production Methods: Industrial production of 3-chromanol derivatives often focuses on achieving high optical purity and yield. A novel method for producing optically active chromanol derivatives involves the use of chiral catalysts and mild reaction conditions, avoiding the need for dangerous reagents and extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: chroman-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert chromanol derivatives into their corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanol core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted chromanol derivatives.

Scientific Research Applications

chroman-3-ol and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chromenols: Similar core structure with variations in side chains.

    Tocopherols: Vitamin E derivatives with antioxidant properties.

    Tocotrienols: Another class of vitamin E compounds with unsaturated side chains.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDKCGIBIGVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343681
Record name 3-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21834-60-6
Record name 3-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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